1-[(3-FLUOROPHENYL)METHYL]-3-(PYRROLIDINE-1-CARBOTHIOYL)-1H-INDOLE
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Overview
Description
1-[(3-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole is a complex organic compound featuring a fluorophenyl group, a pyrrolidine ring, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the indole core, which is then functionalized with a fluorophenyl group and a pyrrolidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process must be optimized for yield, purity, and cost-effectiveness, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(3-Chlorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole
- 1-[(3-Bromophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole
- 1-[(3-Methylphenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole
Uniqueness: 1-[(3-Fluorophenyl)methyl]-3-(pyrrolidine-1-carbothioyl)-1H-indole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
[1-[(3-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2S/c21-16-7-5-6-15(12-16)13-23-14-18(17-8-1-2-9-19(17)23)20(24)22-10-3-4-11-22/h1-2,5-9,12,14H,3-4,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXZPKQLUPGDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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